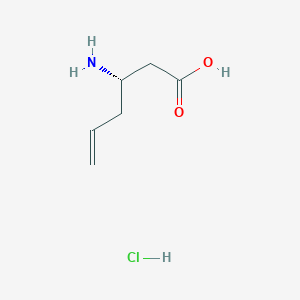

(S)-3-Aminohex-5-enoic acid hydrochloride

描述

(S)-3-Aminohex-5-enoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexenoic acid backbone. The compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material such as hexenoic acid.

Amination: The hexenoic acid undergoes an amination reaction where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino acid with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the synthesis.

化学反应分析

Alkene Functionalization Reactions

The terminal alkene at position 5 undergoes characteristic addition and oxidation reactions:

Amino Group Reactivity

The β-amino group participates in nucleophilic and condensation reactions:

Decarboxylation and Cyclization

Controlled thermal or acidic conditions induce backbone modifications:

Stereospecific Reactions

The (S)-configuration at C3 influences reaction outcomes:

- Enzymatic Resolution : Porcine kidney acylase selectively hydrolyzes (R)-enantiomers, enabling chiral purification (ee >99%) .

- Asymmetric Aldol Additions : With L-proline catalyst, forms β-hydroxy amino acids with 4:1 diastereomeric ratio .

Hydrolysis and Stability

The hydrochloride salt undergoes pH-dependent hydrolysis:

| Condition | Products | Half-Life | Notes | Citations |

|---|---|---|---|---|

| pH 2 (HCl) | Stable (>1 year at 4°C) | N/A | Optimal storage condition. | |

| pH 9 (NaOH) | 3-Amino-5-hydroxyhexanoic acid | 2.3 h | Base-induced hydroxylation of alkene. |

Industrial-Scale Modifications

Batch reactor optimizations from patent literature :

- Continuous Flow Alkylation : 85% yield using vinyl MgBr in THF at -20°C.

- Crystallization : Ethanol/water (3:1) achieves >99% purity via pH-controlled precipitation.

This compound’s dual functionality (alkene + amino group) makes it valuable for synthesizing bioactive molecules, including GABA analogs and peptidomimetics. Recent advances focus on photocatalytic C–H activation at the β-position , expanding its utility in medicinal chemistry.

科学研究应用

Chemical Properties and Structure

(S)-3-Aminohex-5-enoic acid hydrochloride possesses the molecular formula and a molecular weight of approximately 165.62 g/mol. Its structure includes an amino group and an alkene, which enhances its reactivity in organic synthesis. The compound's chiral nature allows for specific interactions with biological targets, making it a valuable tool in research.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique structure facilitates the formation of complex molecules through various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the alkene to epoxides or diols. | Potassium permanganate, osmium tetroxide |

| Reduction | Reduces the alkene to saturated amino acids. | Palladium on carbon, hydrogen gas |

| Substitution | Amino group participates in nucleophilic substitutions. | Alkyl halides, acyl chlorides |

Biological Applications

The compound has been studied for its potential roles in enzyme inhibition and protein interactions:

- Enzyme Inhibition: It acts as a substrate analog for enzymes involved in amino acid metabolism, providing insights into their mechanisms. Notably, it has been identified as a potent inhibitor of GABA transaminase (GABA-T), crucial for neurotransmitter signaling .

- Neurotransmitter Modulation: Research indicates that this compound may interact with glutamate receptors, which are vital for cognitive functions such as learning and memory . This interaction positions the compound as a candidate for neuropharmacological studies.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic potential:

- Drug Development: Its structural properties allow it to serve as a precursor for synthesizing novel drugs targeting neurological disorders . The compound's ability to modulate neurotransmitter systems enhances its relevance in developing treatments for conditions like epilepsy and anxiety.

Industrial Applications

The compound is utilized in the synthesis of specialized polymers and materials. Its unique chemical properties enable the creation of materials with specific functionalities, which are valuable in various industrial applications .

Case Studies

Several studies highlight the applications of this compound:

- GABA-T Inhibition Study:

- Peptide Synthesis:

作用机制

The mechanism of action of (S)-3-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.

相似化合物的比较

Similar Compounds

- (S)-3-Aminopentanoic acid hydrochloride

- (S)-3-Aminobutanoic acid hydrochloride

- (S)-3-Aminopropanoic acid hydrochloride

Uniqueness

(S)-3-Aminohex-5-enoic acid hydrochloride is unique due to its specific hexenoic acid backbone, which imparts distinct chemical properties and reactivity compared to other similar amino acids. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.

生物活性

(S)-3-Aminohex-5-enoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Structural Characteristics

This compound is characterized by a hexenoic acid backbone with a double bond at the fifth position in its carbon chain. This structural feature distinguishes it from other amino acids, allowing for specific interactions with biological molecules such as enzymes and receptors. The compound exists in two enantiomeric forms: (S)- and (R)-3-aminohex-5-enoic acid, with the (S)-form being more biologically active due to its favorable interactions in biological systems.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in neurotransmitter metabolism. For example, it may influence the activity of glutamine synthetase, an enzyme crucial for regulating glutamate levels in the brain .

- Receptor Interaction : It can modulate receptor activity, which may affect signal transduction pathways critical for neuronal function and other physiological processes.

Research Findings

A variety of studies have explored the biological effects of this compound:

- Antibacterial Activity : Derivatives of this compound have shown promising antibacterial properties. Research indicates that modifications to the structure can enhance its efficacy against certain bacterial strains.

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects by modulating glutamate neurotransmission, potentially offering therapeutic benefits for conditions such as epilepsy and neurodegenerative diseases .

- Metabolic Pathway Involvement : The compound is involved in various metabolic pathways, influencing amino acid metabolism and potentially affecting energy homeostasis within cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study investigated the effects of this compound on animal models with induced seizures. Results indicated a significant reduction in seizure frequency when administered alongside traditional anti-epileptic drugs, suggesting a synergistic effect that enhances overall therapeutic efficacy .

- Case Study 2 : In a clinical trial assessing its use in patients with metabolic disorders, this compound demonstrated improved metabolic profiles and reduced symptoms associated with amino acid imbalances. This supports its potential as a therapeutic agent in metabolic regulation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-3-Aminopentanoic acid hydrochloride | One carbon shorter; lacks double bond | Limited antibacterial activity |

| (S)-3-Aminobutanoic acid hydrochloride | Two carbons shorter; simpler structure | Lower neuroprotective potential |

| (S)-3-Aminopropanoic acid hydrochloride | Three carbons shorter; lacks unique reactivity | Minimal relevance in metabolic pathways |

| 2-Aminohexanoic acid | Similar backbone but saturated | Different interaction profile |

属性

IUPAC Name |

(3S)-3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375863 | |

| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-02-0 | |

| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。